![molecular formula C19H20ClN3O3S B2383934 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 1252843-98-3](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C19H20ClN3O3S and its molecular weight is 405.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
Research has shown the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, using citrazinic acid as a starting material. These compounds have demonstrated good antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).
Dual Inhibitory Activity
Another study focused on synthesizing nonclassical analogues of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds showed moderate to potent activities against human thymidylate synthase, with some demonstrating dual inhibitory activities against both targets, indicating their potential in cancer therapy (Gangjee et al., 2008).
Central Nervous System Depressant Activity
Synthesis of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives has been explored for central nervous system depressant activity. The compounds have shown marked sedative action, suggesting their potential use in treatments requiring CNS depressant properties (Manjunath et al., 1997).
Potential Therapeutic Agents for Diabetes Mellitus
A series of fused-pyrimidine derivatives have been identified as potent and orally active GPR119 agonists. These compounds, particularly the 5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide derivatives, showed extremely potent agonistic activity and improved glucose tolerance in mice, highlighting their potential as therapeutic agents for type 2 diabetes mellitus (Negoro et al., 2012).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with 4-chlorobenzylamine, followed by acetylation of the resulting amine with acetic anhydride.", "Starting Materials": [ "3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "4-chlorobenzylamine", "acetic anhydride", "DMF", "triethylamine", "EDC", "HOBt", "DIPEA", "DCM", "NaHCO3", "NaCl", "water" ], "Reaction": [ "Step 1: To a solution of 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 equiv) in DMF, add EDC (1.2 equiv) and HOBt (1.2 equiv) and stir for 10 minutes.", "Step 2: Add 4-chlorobenzylamine (1.2 equiv) and triethylamine (2.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction with water and extract with DCM. Wash the organic layer with NaHCO3 and brine, dry over Na2SO4, and concentrate the solution.", "Step 4: Purify the crude product by column chromatography to obtain the intermediate 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide.", "Step 5: To a solution of the intermediate in DCM, add DIPEA (2.0 equiv) and acetic anhydride (2.0 equiv) and stir for 24 hours at room temperature.", "Step 6: Quench the reaction with water and extract with DCM. Wash the organic layer with NaHCO3 and brine, dry over Na2SO4, and concentrate the solution.", "Step 7: Purify the crude product by column chromatography to obtain the final product 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide." ] } | |
CAS番号 |
1252843-98-3 |
分子式 |
C19H20ClN3O3S |
分子量 |
405.9 |
IUPAC名 |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-2-3-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21-11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24) |
InChIキー |
DTICTWHRXIKILR-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B2383851.png)
![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)
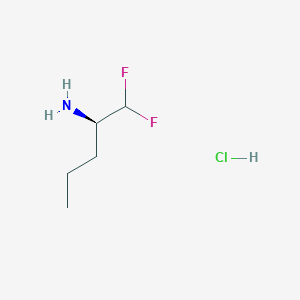
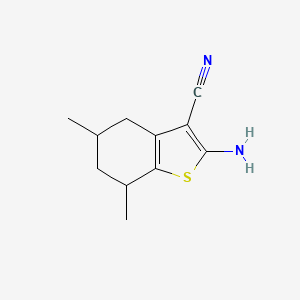
![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)
![1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2383861.png)
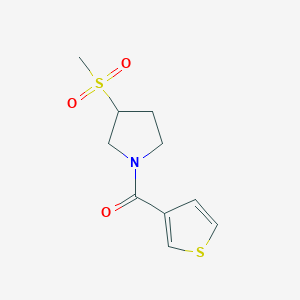
![(1R,5S)-8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2383864.png)
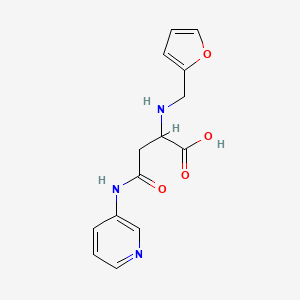
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide](/img/structure/B2383866.png)
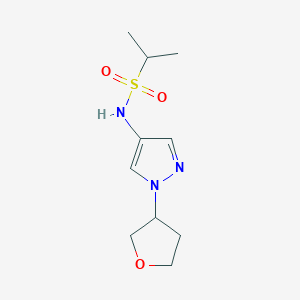
![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2383869.png)
![2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2383872.png)
![N-(2,5-dimethoxyphenyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2383873.png)